molecular formula C29H34BrNO2 B1683725 Umeclidinium bromide CAS No. 869113-09-7

Umeclidinium bromide

Cat. No. B1683725
M. Wt: 508.5 g/mol
InChI Key: PEJHHXHHNGORMP-UHFFFAOYSA-M
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Description

Umeclidinium bromide is a long-acting muscarinic acetylcholine antagonist developed by GlaxoSmithKline . It’s used for the maintenance treatment of chronic obstructive pulmonary disease (COPD) .


Synthesis Analysis

Umeclidinium bromide is synthesized through a new intermediate of phenyl (quinuclidin-4-yl)methanone . This novel method with simple operation flow and cheap reagents, makes it suitable for scale up .


Molecular Structure Analysis

The molecular formula of Umeclidinium bromide is C29H34BrNO2 . Its molecular weight is 508.5 g/mol . The InChI is 1S/C29H34NO2.BrH/c31-29 (26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30 (20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 .


Chemical Reactions Analysis

While specific chemical reactions involving Umeclidinium bromide are not detailed in the search results, it’s known that Umeclidinium bromide is a quaternary ammonium salt .

Scientific Research Applications

Safety and Tolerability

Umeclidinium bromide has been demonstrated to be well tolerated in clinical trials, with safety profiles being extensively studied. For instance, a single dose study in healthy volunteers showed that co-administration of umeclidinium and vilanterol was well tolerated and did not result in meaningful changes in systemic exposure or pharmacodynamic effects compared with administration of either compound individually (Kelleher et al., 2012). Additionally, a 52-week study in Japanese patients with COPD evaluated the long-term safety and tolerability of umeclidinium, finding a low incidence of drug-related adverse events and demonstrating its well-tolerated profile (Yamagata et al., 2016).

Pharmacodynamics and Pharmacokinetics

Umeclidinium bromide's pharmacodynamic properties, including its bronchodilatory effect, have been characterized in patients with COPD. Research indicates that inhaled umeclidinium can produce clinically relevant improvements in lung function over 24 hours (Tal-Singer et al., 2013). Pharmacokinetic assessments have shown rapid absorption and elimination, supporting its once-daily dosing regimen (Segreti et al., 2014).

Efficacy in COPD Management

Numerous studies have established umeclidinium bromide's efficacy in improving pulmonary function and health status in COPD patients. It has been compared favorably against placebo and other bronchodilators, showing significant improvements in forced expiratory volume in 1 second (FEV1), reduced dyspnea, and decreased use of rescue medication (Davidson et al., 2015; Decramer et al., 2014).

Novel Synthesis Methods

Research has also focused on developing new synthesis methods for umeclidinium bromide, aiming at improving the manufacturing process for better scalability and cost-effectiveness (Gu et al., 2018).

Safety And Hazards

It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Umeclidinium bromide . It’s also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Umeclidinium bromide is currently approved for use in patients with COPD either as monotherapy or in combination with vilanterol . Both Umeclidinium alone and in combination with vilanterol have shown improvement in lung function, health-related quality of life, and exacerbation frequency in patients with COPD . Future research may focus on further exploring its efficacy and safety in different patient populations and in combination with other medications .

properties

IUPAC Name

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJHHXHHNGORMP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235966
Record name Umeclidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Umeclidinium bromide

CAS RN

869113-09-7
Record name Umeclidinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869113-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Umeclidinium bromide [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umeclidinium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane bromide
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Record name UMECLIDINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AN603V4JV
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (0.020 g, 0.068 mmol) was diluted in CHCl3 (1.8 mL) and dispensed directly into a 1 dram vial containing 2-bromoethyl phenylmethyl ether (0.022 g, 0.102 mmol). CH3CN (1.2 mL) was added; the vial was fitted with a stirring bar and capped. The reaction was stirred and heated at 60° C. for 24 h. The contents of the vial were transferred (after removal of stirring bar) into a polypropylene tube and concentrated under Nitrogen. The crude product was collected on a polypropylene tube frit. Excess bromide was removed by washing the crude product with EtOAc (5×2 mL) and Hexane (5×2 mL). The product was then dried under vacuum to give the title compound (0.008 g, 23.8%).
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
0.022 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Yield
23.8%

Synthesis routes and methods II

Procedure details

To a solution of 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (3.30 g, 11.2 mmol) in 2 CH3CN/3 CHCl3 (200 mL) was added 2-bromoethyl phenylmethyl ether (2.31 mL, 14.6 mmol). The solution was stirred at 60° C. for 16 h. The reaction was cooled down to room temperature and concentrated. EtOAc (200 mL) was added to the solid, and the mixture was allowed to stir for 1 hour then filtered. The resulting solid was taken up in MeOH (125 mL) and heated to 60° C. The solution was filtered hot, and then cooled back to room temperature. The reaction was concentrated to a low volume of MeOH (˜20 mL) and filtered. Water (75 mL) was then added and the resulting mixture was heated at 55° C. with brisk stirring for 40 min. After cooling to room temperature, the solid was filtered off, washed with water (20 mL) and dried in a vacuum oven at 45° C. for 16 hours to give the title compound (2.47 g, 43.3%). EI-MS m/z 428(M+) Rt (1.90 min) 1H NMR (DMSO-d6) δ 7.56 (d, 4H, J=1.2), 7.28 (m, 11H), 5.95 (s, 1H), 4.50 (s, 2H), 3.81 (d, 2H, J=4.0), 3.48 (t, 6H, J=7.2), 3.38 (d, 2H, J=4.0), 2.01 (t, 6H, J=7.2); Elemental analysis (C29H34NO2Br) C, H, N: calculated, 68.50, 6.74, 2.75. Found, 68.28, 6.68, 2.73.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.31 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
43.3%

Synthesis routes and methods III

Procedure details

A solution of 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (31.7 kg) and benzyl 2-bromoethyl ether (25.7 kg) in n-propanol (257.5 kg) was refluxed for 13 hours. The solution was cooled to 50-55° C. over not less than an hour and stirred for 40 minutes to induce crystallisation. The slurry was cooled to 17-23° C. over not less than 1 hour and stirred for 60 minutes. The slurry was then cooled to 0-5° C. over not less than 1 hour and aged for 2 hours. The product was filtered and washed twice with n-propanol (34.8 kg and 33.8 kg). Drying under vacuum at 50° C. gave a white solid (47.95 kg, 87%).
Quantity
31.7 kg
Type
reactant
Reaction Step One
Quantity
25.7 kg
Type
reactant
Reaction Step One
Quantity
257.5 kg
Type
solvent
Reaction Step One
Name
Yield
87%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Umeclidinium bromide
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